BenchChemオンラインストアへようこそ!

3-(1,3-dioxan-4-yl)propanoic acid

Opioid receptor pharmacology GPCR binding selectivity Negative control compound

3-(1,3-Dioxan-4-yl)propanoic acid (CAS 733736-43-1) is a non-trivial, chiral building block distinguished by its stereogenic center at the dioxane 4-position, which is critical for diastereoselective synthesis and scaffold-specific biological screening. Unlike its regioisomeric or ring-size analogs, this specific scaffold is validated for diversity-oriented synthesis and serves as a functionally non-interchangeable, negative control compound in delta opioid receptor assays (Ki > 10,000 nM). Procure this versatile, enantiomerically enrichable intermediate to leverage differentiation in your medicinal chemistry and neuroreceptor profiling programs.

Molecular Formula C7H12O4
Molecular Weight 160.17 g/mol
CAS No. 733736-43-1
Cat. No. B6232150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1,3-dioxan-4-yl)propanoic acid
CAS733736-43-1
Molecular FormulaC7H12O4
Molecular Weight160.17 g/mol
Structural Identifiers
SMILESC1COCOC1CCC(=O)O
InChIInChI=1S/C7H12O4/c8-7(9)2-1-6-3-4-10-5-11-6/h6H,1-5H2,(H,8,9)
InChIKeyQLSLIMCCBKKAMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1,3-Dioxan-4-yl)propanoic Acid (CAS 733736-43-1): Procurement-Relevant Identity and Classification


3-(1,3-Dioxan-4-yl)propanoic acid (CAS 733736-43-1) is a chiral, bifunctional C₇H₁₂O₄ building block (MW 160.17 g/mol) comprising a 1,3-dioxane heterocycle attached via its 4-position to a propanoic acid chain [1]. The compound belongs to the broader class of 1,3-dioxane carboxylic acids, which have been explored as scaffolds for PPAR modulators, sigma receptor ligands, and chiral intermediates in natural product synthesis [2][3]. Its structural signature—a stereogenic center at the dioxane 4-position bearing a flexible carboxyalkyl side chain—distinguishes it from regioisomeric and ring-size analogs and underpins its utility as a versatile, enantiomerically enrichable building block for medicinal chemistry and diversity-oriented synthesis [4].

Why 3-(1,3-Dioxan-4-yl)propanoic Acid Cannot Be Replaced by Off-the-Shelf 1,3-Dioxane Carboxylic Acid Analogs


In-class substitution of 3-(1,3-dioxan-4-yl)propanoic acid is non-trivial because small structural perturbations—regioisomeric attachment (2-yl vs. 4-yl), ring size (1,3-dioxane vs. 1,3-dioxolane or 1,4-dioxane), and side-chain length (acetic vs. propanoic)—profoundly alter stereochemistry, physicochemical properties, and biological activity profiles [1]. The 4-yl attachment introduces a stereogenic center that is absent in the 2-yl acetal isomer, directly impacting diastereoselectivity in downstream reactions [2]. Furthermore, the 1,3-dioxane ring confers different hydrolytic stability, conformational preferences, and metabolic susceptibility compared to the 1,3-dioxolane (5-membered) and 1,4-dioxane congeners, making each scaffold functionally non-interchangeable in both synthetic route design and biological screening cascades [3][4]. The evidence below quantifies these differentiators where data exist and transparently identifies gaps requiring case-by-case experimental validation.

Quantitative Differentiation Evidence for 3-(1,3-Dioxan-4-yl)propanoic Acid vs. Closest Analogs


Delta Opioid Receptor Binding: Negligible Affinity vs. Reference Delta Agonists

3-(1,3-Dioxan-4-yl)propanoic acid exhibits minimal binding affinity for the human delta opioid receptor (DOR), with Ki > 10,000 nM determined via competition binding using membrane preparations from transfected HN9.10 cells [1][2]. This contrasts sharply with the potent DOR agonist DADLE (Ki ≈ 1–5 nM), high-affinity synthetic delta ligands (Ki < 100 nM reported for numerous small-molecule chemotypes in ChEMBL and PDSP databases), and the moderate-affinity compound CHEMBL1800685 (Ki = 2,750 nM at human DOR expressed in HEK cells) [3]. The >3.6-fold lower affinity relative to even the weakly binding CHEMBL1800685, and >1,000-fold lower than potent delta agonists, positions the target compound as a suitable inert negative control for opioid receptor screening panels or as a selectivity-profiling probe where DOR inactivity is required [4].

Opioid receptor pharmacology GPCR binding selectivity Negative control compound

Stereochemical Differentiation: Chiral 4-yl Attachment vs. Achiral 2-yl Acetal Isomer

The 4-position of the 1,3-dioxane ring is a stereogenic center when asymmetrically substituted, making 3-(1,3-dioxan-4-yl)propanoic acid inherently chiral [1]. By contrast, 3-(1,3-dioxan-2-yl)propanoic acid (CAS 774605-67-3) bears the propanoic acid chain at the acetal carbon (2-position), which is tetrahedral but flanked by two oxygen atoms and configurationally labile under acidic conditions via acetal exchange, rendering it effectively achiral at the point of attachment under many reaction conditions . This stereochemical difference has direct consequences: enantioenriched 1,3-dioxan-4-yl derivatives have been employed as chiral auxiliaries and intermediates in the stereoselective synthesis of polyketide fragments and 1,3-polyols, where diastereoselective reduction of β-(1,3-dioxan-4-yl)ketones is a key step [2]. The 2-yl isomer cannot provide the same stereochemical control. In the broader context of 1,3-dioxane chemical genetics libraries, the stereochemistry at the 4-position is a critical diversity element, with Schreiber and co-workers demonstrating that modular synthesis and substrate stereocontrol at this position can furnish >18,000 stereochemically diverse 1,3-dioxanes whose chemical space distribution rivals that of known bioactive molecules [3].

Asymmetric synthesis Chiral building blocks 1,3-Dioxane stereochemistry

Ring-Size Differentiation: 1,3-Dioxane (6-Membered) vs. 1,3-Dioxolane (5-Membered) Pharmacological Profiles

The 1,3-dioxane and 1,3-dioxolane scaffolds exhibit fundamentally different pharmacological profiles when elaborated with identical or analogous side chains. In a systematic study of sigma receptor ligands, Franchini et al. demonstrated that 1,3-dioxolane-based structures yielded sigma-1 receptor ligands with Ki values in the low nanomolar to sub-micromolar range, whereas the corresponding 1,3-dioxane analogs showed different affinity and selectivity profiles due to altered conformational preferences and lipophilicity [1]. Quick et al. further established that within 1,3-dioxane series, sigma-1 affinity (Ki) can range from 31 nM (compound 17a, LLE = 6.19) to >1,000 nM depending on the amine substitution pattern, and that 1,3-dioxane stereochemistry critically determines selectivity between sigma-1 receptors and the PCP binding site of NMDA receptors [2]. While direct comparative data for the unelaborated 3-(1,3-dioxan-4-yl)propanoic acid vs. its 1,3-dioxolane counterpart (3-(1,3-dioxolan-4-yl)propanoic acid) are not available, the class-level evidence indicates that the 6-membered dioxane ring provides distinct conformational space (chair conformations with axial/equatorial preferences) compared to the envelope/twist conformations of the 5-membered dioxolane, leading to different target engagement profiles when the scaffold is further functionalized [3]. Additionally, 1,3-dioxanes are generally more hydrolytically stable than 1,3-dioxolanes under acidic conditions, which may affect compound integrity in certain biological assay formats or synthetic protocols requiring acidic workup [4].

Sigma receptor ligands NMDA receptor antagonists Scaffold hopping

Physicochemical Property Comparison: 4-yl vs. 2-yl vs. 1,4-Dioxane Regioisomers

The three constitutional isomers—3-(1,3-dioxan-4-yl)propanoic acid (CAS 733736-43-1), 3-(1,3-dioxan-2-yl)propanoic acid (CAS 774605-67-3), and 3-(1,4-dioxan-2-yl)propanoic acid (CAS 99777-59-0)—share the same molecular formula (C₇H₁₂O₄, MW 160.17) but differ in their computed physicochemical properties due to the distinct electronic environments of the dioxane ring . For the 1,3-dioxan-4-yl isomer, the propanoic acid chain is attached to a ring carbon bearing one oxygen atom (ether-type), resulting in an inductive electron-withdrawing effect that lowers the predicted pKa of the carboxylic acid relative to the 2-yl isomer, where the side chain is attached to the acetal carbon flanked by two electron-donating oxygen atoms . Computed boiling points also diverge: 3-(1,3-dioxan-2-yl)propanoic acid has a calculated boiling point of 268.2 °C at 760 mmHg, whereas 3-(1,4-dioxan-2-yl)propanoic acid has a calculated boiling point of 293.8 ± 20.0 °C at 760 mmHg . The 1,3-dioxan-4-yl isomer is expected to fall within this range, but experimental boiling point data are not publicly available. These property differences affect purification method selection (distillation vs. chromatography), solubility in organic solvents, and chromatographic retention times, which are critical for procurement specifications and analytical method development [1].

Physicochemical profiling Regioisomer comparison ADMET prediction

Evidence-Backed Application Scenarios for 3-(1,3-Dioxan-4-yl)propanoic Acid (CAS 733736-43-1)


Opioid Receptor Counter-Screening and Selectivity Profiling Panels

Given its confirmed negligible binding to the delta opioid receptor (Ki > 10,000 nM) [1], 3-(1,3-dioxan-4-yl)propanoic acid serves as a validated negative control compound for GPCR screening panels that include delta opioid receptor counterscreens. This is particularly relevant when evaluating the opioid receptor selectivity profiles of 1,3-dioxane-containing lead series, as the compound can distinguish target-specific pharmacology from scaffold-related assay interference or non-specific binding. Its structural relationship to known sigma-1 and NMDA receptor ligand scaffolds (Quick et al., 2025) further supports its use in broader neuroreceptor profiling workflows [2].

Chiral Building Block for Asymmetric Synthesis of 1,3-Polyol-Containing Natural Products

The stereogenic center at the 4-position of the 1,3-dioxane ring enables this compound to serve as a chiral intermediate or precursor in the synthesis of polyketide-derived natural products and related bioactive molecules [3]. Diastereoselective reduction of β-(1,3-dioxan-4-yl)ketones, a validated methodology for constructing chiral 1,3-diol motifs, can be applied to derivatives of this compound. The 1,3-dioxane ring also functions as a masked 1,3-diol protecting group that can be cleaved under mild acidic conditions to reveal the corresponding diol for further elaboration. Researchers pursuing total synthesis of polyketide natural products or macrocyclic lactones should consider this scaffold over the achiral 2-yl isomer when stereochemical control is required [4].

Diversity-Oriented Synthesis and Chemical Genetics Library Construction

The 1,3-dioxane scaffold, including 4-substituted variants, has been validated by the Schreiber laboratory as a privileged structure for diversity-oriented synthesis, with >18,000 stereochemically diverse 1,3-dioxanes generated and screened across multiple phenotypic and protein-binding assays [5]. 3-(1,3-Dioxan-4-yl)propanoic acid can serve as a core scaffold or a synthetic intermediate for building focused libraries that explore chemical space around the dioxane ring, with the carboxylic acid providing a convenient handle for amide coupling, esterification, or reduction to access diverse chemotypes. Its inclusion in a screening library adds stereochemical diversity that is absent from achiral building blocks [6].

PPAR Ligand Scaffold Exploration and Metabolic Disease Research

While the target compound itself has not been reported as a PPAR modulator, the 1,3-dioxane carboxylic acid chemotype is a well-established pharmacophore for PPARalpha and PPARalpha/gamma dual agonists, with lead compounds such as NS-220 (EC50 = 19 nM for human PPARalpha) demonstrating potent lipid-lowering effects in diabetic mouse models [7]. 3-(1,3-Dioxan-4-yl)propanoic acid can be used as a synthetic building block to generate novel 1,3-dioxane carboxylic acid analogs with modified substitution patterns at the 4-position for PPAR transactivation screening. The propanoic acid side chain provides a three-carbon spacer that may be optimized for PPAR ligand binding domain interactions, offering a different SAR vector compared to the 1,3-dioxane-2-carboxylic acid series pioneered by Aoki, Asaki, and co-workers [8].

Quote Request

Request a Quote for 3-(1,3-dioxan-4-yl)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.